3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a piperidine ring and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves several steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,4-difluorobenzyl chloride with piperidine to form 1-[(3,4-difluorophenyl)methyl]piperidine. This intermediate is then reacted with 2-amino-5-fluorobenzonitrile under specific conditions to yield the desired quinazolinone derivative. The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate the mechanisms of action of different enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure, such as 2-methyl-3,4-dihydroquinazolin-4-one, share some chemical properties but differ in their specific substituents and biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as 1-[(3,4-difluorophenyl)methyl]piperidine, have similar structural features but may exhibit different reactivity and biological effects.
Fluorinated Compounds: Compounds with multiple fluorine atoms, such as 3,4-difluorobenzyl chloride, share the characteristic of fluorine substitution, which can influence their chemical behavior and interactions.
The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-14-26-21-11-17(23)3-4-18(21)22(29)28(14)13-15-6-8-27(9-7-15)12-16-2-5-19(24)20(25)10-16/h2-5,10-11,15H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGZFBVXYSDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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